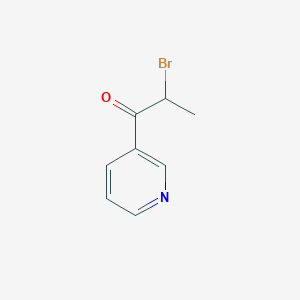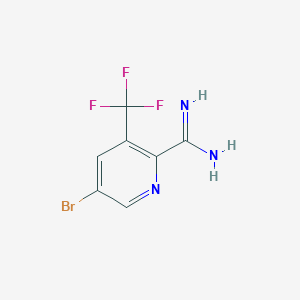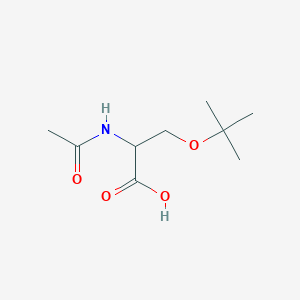![molecular formula C21H26BrFOSi B13662274 4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol](/img/structure/B13662274.png)
4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol is a synthetic organic compound with the molecular formula C21H26BrFOSi. This compound is notable for its unique structure, which includes a bromine atom, a fluorine atom, and a triisopropylsilyl-ethynyl group attached to a naphthalen-2-ol core. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol typically involves multiple steps, starting with the preparation of the naphthalen-2-ol core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group in the naphthalen-2-ol core can be oxidized to a ketone or reduced to a methylene group.
Cross-Coupling Reactions: The triisopropylsilyl-ethynyl group can participate in further cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the hydroxyl group.
Aplicaciones Científicas De Investigación
4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of molecular interactions and biological pathways.
Industry: Used in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and molecular interactions. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol: Similar structure but with a different substituent group.
4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol: Variants with different halogen atoms or substituent groups.
Uniqueness
This compound is unique due to its specific combination of bromine, fluorine, and triisopropylsilyl-ethynyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C21H26BrFOSi |
|---|---|
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
4-bromo-6-fluoro-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol |
InChI |
InChI=1S/C21H26BrFOSi/c1-13(2)25(14(3)4,15(5)6)10-9-18-20(23)8-7-16-11-17(24)12-19(22)21(16)18/h7-8,11-15,24H,1-6H3 |
Clave InChI |
CGVUFNKEOZLVAP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C#CC1=C(C=CC2=CC(=CC(=C21)Br)O)F)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13662192.png)
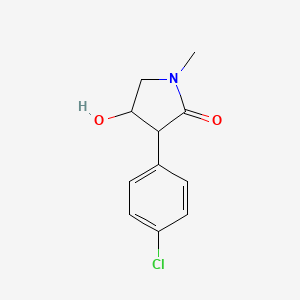

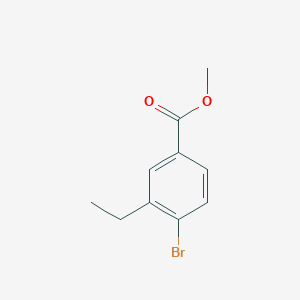

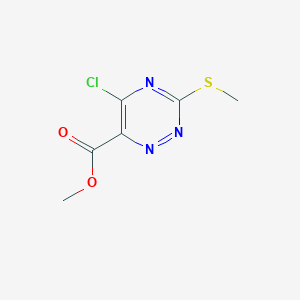

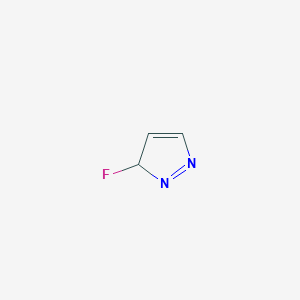
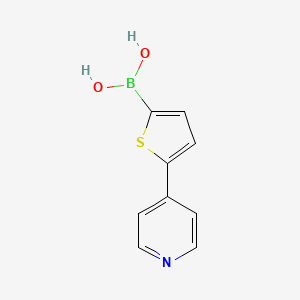
![N-Boc-1-(oxazolo[4,5-c]quinolin-2-yl)methanamine](/img/structure/B13662260.png)
![4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile](/img/structure/B13662266.png)
